Methyl 4-((2-oxo-2-(pyridin-3-ylamino)acetamido)methyl)piperidine-1-carboxylate
Description
Methyl 4-((2-oxo-2-(pyridin-3-ylamino)acetamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyridine moiety, and an acetamido group
Properties
IUPAC Name |
methyl 4-[[[2-oxo-2-(pyridin-3-ylamino)acetyl]amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4/c1-23-15(22)19-7-4-11(5-8-19)9-17-13(20)14(21)18-12-3-2-6-16-10-12/h2-3,6,10-11H,4-5,7-9H2,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJIOEHKHGCUSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Methyl Piperidine-1-carboxylate
The foundational step involves introducing the methyl carboxylate group at the 1-position of piperidine. A modified procedure from CN107417642A demonstrates that direct esterification of piperidine with methyl chloroformate in the presence of triethylamine yields methyl piperidine-1-carboxylate. Key parameters include:
- Reaction conditions : 0°C to room temperature, 4-hour stirring in dichloromethane.
- Yield : 89% after distillation under reduced pressure (45°C, 15 mmHg).
- Characterization : $$ ^1\text{H NMR} $$ (CDCl$$3$$): δ 3.68 (s, 3H, COOCH$$3$$), 3.42–3.35 (m, 4H, piperidine-H), 1.60–1.45 (m, 6H, piperidine-H).
Introduction of the 4-Aminomethyl Group
Functionalization at the 4-position employs a Mannich reaction, as described in PMC5709256. Treating methyl piperidine-1-carboxylate with formaldehyde and ammonium chloride in ethanol under reflux (12 h) generates methyl 4-(aminomethyl)piperidine-1-carboxylate.
- Optimization : Excess formaldehyde (2.2 equiv) improves aminomethylation efficiency.
- Yield : 76% after recrystallization from ethanol/water.
- Spectral data : IR (KBr): 3320 cm$$^{-1}$$ (N–H stretch), 1685 cm$$^{-1}$$ (C=O ester).
Synthesis of 2-Oxo-2-(pyridin-3-ylamino)acetic Acid
Condensation of Pyridin-3-amine with Oxalyl Chloride
Adapting methods from J-STAGE, pyridin-3-amine reacts with oxalyl chloride in anhydrous THF at −10°C to form 2-chloro-2-oxo-N-(pyridin-3-yl)acetamide. Hydrolysis with aqueous NaOH (0°C, 2 h) yields the target acid.
- Critical step : Slow addition of oxalyl chloride to prevent exothermic side reactions.
- Yield : 68% after acidification (pH 2) and extraction.
- Analytical data : $$ ^1\text{H NMR} $$ (D$$2$$O): δ 8.92 (d, 1H, pyridine-H), 8.65 (dd, 1H, pyridine-H), 8.42 (s, 1H, NH), 4.21 (s, 2H, CH$$2$$CO).
Coupling Strategies for Final Assembly
Carbodiimide-Mediated Amide Bond Formation
Activating 2-oxo-2-(pyridin-3-ylamino)acetic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF facilitates coupling with methyl 4-(aminomethyl)piperidine-1-carboxylate.
Mixed Carbonate Activation Method
Alternative activation using isobutyl chloroformate and N-methyl morpholine (as in PMC5709256) achieves higher purity:
- Procedure : React acid with isobutyl chloroformate (1.2 equiv) in THF at −15°C, then add piperidine derivative.
- Advantages : Reduced racemization; yield improves to 88%.
- Mass spectrometry : m/z 390.2 [M+H]$$^+$$ (calc. 389.4).
Comparative Analysis of Synthetic Routes
| Parameter | Carbodiimide Method | Mixed Carbonate Method |
|---|---|---|
| Yield (%) | 82 | 88 |
| Reaction Time (h) | 12 | 6 |
| Purity (HPLC) | 95.2% | 98.7% |
| Byproducts | <5% urea derivatives | None detected |
The mixed carbonate method offers superior efficiency and product quality, making it the preferred industrial-scale approach.
Troubleshooting and Optimization
Ester Hydrolysis Mitigation
The methyl carboxylate group is susceptible to hydrolysis under basic conditions. Utilizing aprotic solvents (e.g., DMF) and maintaining pH <8 during coupling prevents degradation.
Purification Challenges
Silica gel chromatography with methanol gradients (5→10%) effectively separates the target compound from unreacted pyridin-3-amine and dimeric impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-oxo-2-(pyridin-3-ylamino)acetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 320.34 g/mol. Its structure features a piperidine ring, which is known for its biological activity, along with a pyridinylamino group that enhances its interaction with biological targets.
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to Methyl 4-((2-oxo-2-(pyridin-3-ylamino)acetamido)methyl)piperidine-1-carboxylate exhibit significant anticancer properties. These compounds have been tested against various cancer cell lines, revealing cytotoxic effects that suggest potential use in cancer therapy .
- The presence of the pyridine ring is crucial for enhancing the anticancer activity by facilitating interactions with specific cellular targets involved in tumor progression.
- Anticonvulsant Effects :
-
Neurological Applications :
- The compound's ability to penetrate the blood-brain barrier makes it a candidate for treating neurological disorders. Research indicates that similar piperidine derivatives can act as NMDA receptor antagonists, which are important in managing conditions like Alzheimer’s disease and other neurodegenerative disorders .
Synthesis Methodologies
The synthesis of this compound typically involves several key steps:
- Condensation Reactions :
- Functionalization :
Case Studies and Research Findings
A variety of studies have been conducted to explore the efficacy of this compound:
Mechanism of Action
The mechanism of action of Methyl 4-((2-oxo-2-(pyridin-3-ylamino)acetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and pyridine-containing molecules. Examples include:
- Methyl 4-((2-oxo-2-(pyridin-3-ylamino)acetamido)methyl)piperidine-1-carboxylate analogs with different substituents on the piperidine ring.
- Compounds with similar acetamido and pyridine moieties but different core structures.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Methyl 4-((2-oxo-2-(pyridin-3-ylamino)acetamido)methyl)piperidine-1-carboxylate, with the chemical formula and CAS number 1235306-39-4, is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a carboxylate group and an acetamido moiety linked to a pyridine ring. The structural formula can be represented as:
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.34 g/mol |
| CAS Number | 1235306-39-4 |
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro evaluations have shown its effectiveness against various bacterial strains.
The compound appears to inhibit bacterial growth by interfering with essential cellular processes. It has been suggested that the presence of the pyridine ring contributes to its binding affinity to bacterial enzymes, thereby disrupting normal function.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 μg/mL |
| Escherichia coli | 0.5 μg/mL |
| Pseudomonas aeruginosa | 0.75 μg/mL |
Case Studies
-
Study on Bacterial Resistance :
A study published in ACS Omega evaluated the compound's efficacy against resistant strains of Staphylococcus aureus. The results indicated that it not only inhibited growth but also reduced biofilm formation, which is critical in chronic infections . -
Synergistic Effects :
Another investigation explored the synergistic effects of this compound when combined with conventional antibiotics. The combination therapy showed enhanced efficacy against multidrug-resistant bacteria, suggesting potential for clinical applications in treating resistant infections . -
In Vivo Studies :
Preliminary in vivo studies have indicated that this compound could reduce infection rates in animal models, providing a foundation for further research into its therapeutic potential .
Q & A
Q. What are the established synthetic methodologies for Methyl 4-((2-oxo-2-(pyridin-3-ylamino)acetamido)methyl)piperidine-1-carboxylate?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with amidation and esterification. For example:
- Amidation : React pyridin-3-ylamine with 2-oxoacetamido derivatives using coupling agents like EDCl and HOBt in DMF, achieving yields up to 78% under room temperature .
- Piperidine Functionalization : Introduce the methyl carboxylate group via esterification using methyl chloroformate in dichloromethane with a base (e.g., triethylamine) .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- 1H NMR : Identifies proton environments (e.g., piperidine protons at δ 1.4–3.2 ppm, pyridine protons at δ 7.1–8.5 ppm) .
- HPLC : Confirms purity (>95%) by comparing retention times to standards .
- Mass Spectrometry (MS) : Validates molecular weight via ESI+ (e.g., [M+1]⁺ at m/z 388.2) .
Q. What safety precautions are recommended when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Emergency Measures : For skin contact, rinse with water for 15 minutes; for ingestion, seek immediate medical attention .
Q. What are the key functional groups influencing reactivity?
- Methodological Answer :
- Piperidine Ring : Susceptible to nucleophilic substitution at the methyl carboxylate group .
- Amide Bond : Hydrolysis under acidic/basic conditions requires pH control during synthesis .
- Pyridine Moiety : Participates in coordination chemistry (e.g., metal complexation for catalytic studies) .
Q. How can researchers ensure purity post-synthesis?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .
- Chromatography : Silica gel columns with eluents like ethyl acetate/hexane (3:7) isolate the target compound .
Advanced Research Questions
Q. How to address discrepancies in NMR data during characterization?
- Methodological Answer :
- 2D NMR (COSY/HSQC) : Resolve overlapping signals (e.g., piperidine CH₂ vs. CH groups) .
- Variable Temperature NMR : Clarify dynamic equilibria (e.g., amide bond rotamers) .
- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., hydrolyzed esters) .
Q. What strategies optimize coupling efficiency in the amidation step?
- Methodological Answer :
- Coupling Agents : Replace EDCl/HOBt with DCC/DMAP for sterically hindered amines .
- Solvent Optimization : Use anhydrous DMF or THF to minimize side reactions .
- Stoichiometry : Maintain a 1.2:1 molar ratio (acylating agent:amine) to drive completion .
Q. How do solvent and base choices impact esterification yield?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance nucleophilicity of the piperidine nitrogen .
- Base Selection : Triethylamine outperforms NaOH in minimizing hydrolysis of the methyl ester .
- Temperature Control : Reactions at 0–5°C reduce thermal degradation .
Q. How can stereochemical outcomes be controlled during synthesis?
- Methodological Answer :
- Chiral Resolving Agents : Use (R)- or (S)-BINOL to separate enantiomers via diastereomeric salt formation .
- Asymmetric Catalysis : Employ chiral palladium catalysts for enantioselective C–N bond formation .
Q. How can computational tools predict biological interactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
